An In-depth Technical Guide to the Physicochemical Properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride is a key bifunctional molecule utilized as a building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its rigid cyclohexane core, coupled with the strategic placement of an amino group and a methyl ester, provides a versatile scaffold for drug design and development. This technical guide offers a comprehensive overview of its core physicochemical properties, supported by experimental methodologies and structured data for ease of reference and application in a research and development setting.
Physicochemical Properties
The utility of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride in medicinal chemistry and organic synthesis is largely dictated by its distinct physicochemical characteristics. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.
Table 1: Chemical Identity and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride | [1][2] |
| Synonyms | trans-4-Aminocyclohexanecarboxylic Acid Methyl Ester Hydrochloride, Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | [3][4] |
| CAS Number | 61367-07-5 | [2][5][6] |
| Molecular Formula | C₈H₁₆ClNO₂ | [2][5][7] |
| Molecular Weight | 193.67 g/mol | [1][2][7] |
| Appearance | White to off-white crystalline powder or solid | [5][6][8] |
| Melting Point | 140-142 °C | [5] |
| Boiling Point | 255.4 °C at 760 mmHg | [5] |
| Flash Point | 108.3 °C | [5] |
Table 2: Solubility and Partitioning Characteristics
| Property | Value | Source(s) |
| Water Solubility | Soluble | [2][5][7] |
| Organic Solvent Solubility | Readily soluble in polar organic solvents such as alcohols and ketones. | [5] |
| LogP | 2.179 | [7] |
| Vapor Pressure | 0.0129 mmHg at 25°C | [5] |
Experimental Protocols
Precise and reproducible experimental methods are fundamental to obtaining reliable physicochemical data. The following section details the synthetic protocol for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.
Synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
A common and efficient method for the preparation of this compound is through the esterification of trans-4-aminocyclohexanecarboxylic acid.[5][7]
Materials:
-
(Trans)-4-aminocyclohexanecarboxylic acid
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)
Procedure via Thionyl Chloride:
-
Suspend (Trans)-4-aminocyclohexanecarboxylic acid (e.g., 200 mg, 1.40 mmol) in methanol (5.5 mL).[6]
-
Cool the suspension to -10 °C.[6]
-
Add thionyl chloride (e.g., 204 μL, 2.79 mmol) dropwise to the cooled suspension.[6]
-
Stir the mixture for 15 minutes at -10 °C.[6]
-
Allow the reaction mixture to warm to ambient temperature and stir for an additional 15 minutes.[6]
-
Heat the mixture to reflux and maintain for 1 hour.[6]
-
After cooling, concentrate the mixture under reduced pressure to yield the product.[6]
Procedure via Hydrochloric Acid:
-
Reflux trans-4-aminocyclohexanecarboxylic acid hydrochloride with concentrated HCl in ethanol at 60°C overnight.[7]
-
Employ azeotropic removal of water to drive the reaction to completion.[7]
-
Purify the final product by recrystallization from ethanol or toluene to ensure high purity and absence of the cis-isomer.[7]
Quality Control:
-
The purity of the final compound can be assessed by ¹H NMR spectroscopy to confirm the structure and by High-Performance Liquid Chromatography (HPLC) to determine the isomeric ratio.[7][8]
-
The water content can be determined by Karl Fischer titration.[8]
Visualized Experimental Workflow
The synthesis of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride can be visualized as a straightforward workflow, ensuring clarity and reproducibility in the laboratory setting.
Caption: Synthesis workflow for Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride.
Applications in Drug Development
Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride serves as a crucial intermediate in the synthesis of various biologically active molecules.[5] Its rigid trans-cyclohexane scaffold is often employed to introduce conformational constraint in drug candidates, which can lead to improved potency and selectivity. The primary amine allows for a variety of coupling reactions, including amide bond formation, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further functionalization or to act as a key interaction point with biological targets.[7] Derivatives of this compound have been investigated for their potential in modulating neurotransmitter release and in the treatment of diabetes.
References
- 1. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]
- 3. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 61367-07-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 61367-07-5 | Methyl trans-4-aminocyclohexanecarboxylate hydrochloride - AiFChem [aifchem.com]
- 5. chembk.com [chembk.com]
- 6. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]
- 7. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]
- 8. file.leyan.com [file.leyan.com]
